5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclopentyl and isopropyl groups are introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
Scientific Research Applications
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the cyclopentyl and isopropyl groups, making it less hydrophobic.
5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a cyclopentyl group, affecting its steric properties.
Uniqueness
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes or hydrophobic pockets in proteins.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-cyclopentyl-1-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)14-10(8-5-3-4-6-8)9(11(15)16)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
OWXDTEIMFONMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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